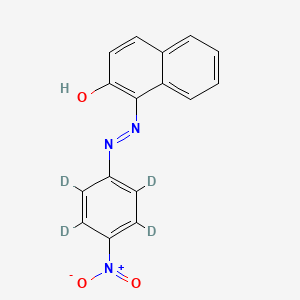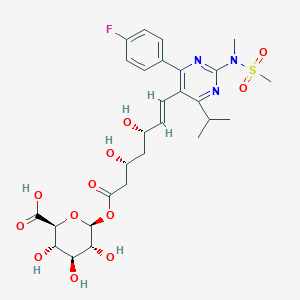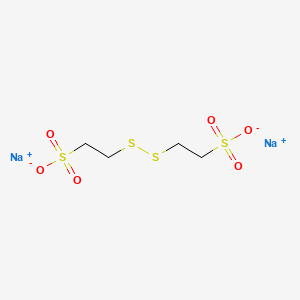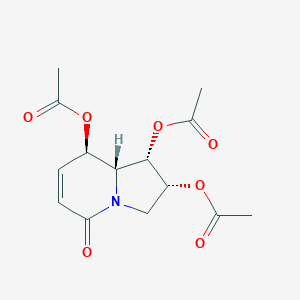
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of stereoisomeric sugar-derived indolizines, including our compound of interest, is accomplished through a straightforward method. The process involves the creation of carbon-carbon double bonds and carbonyl functionalities on the six-membered ring, making these nitrogen-containing heterocycles useful building blocks for preparing a variety of enantiopure polyhydroxylated indolizidines. These compounds are of interest for their glycosidase inhibitory activity, demonstrating the compound's foundational role in synthesizing biologically active molecules (Paolucci & Mattioli, 2001).
Molecular Structure Analysis
Although direct molecular structure analysis of "(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine" was not found, studies on similar compounds, such as 2,5,8-triazido-s-heptazine, offer insights into related structures. These studies reveal planar molecular structures with pi delocalization in C-N bonds, indicative of potential stability and electronic properties conducive to a variety of chemical applications (Miller, Swenson, & Gillan, 2004).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be inferred from related research, showing a wide pH range of electrochemical behavior and providing insights into its versatile applications in electrochemical and redox reactions. These characteristics suggest a broad potential for the compound in various chemical synthesis and analysis applications (Sharma, Kumar, & Sharma, 2004).
Physical Properties Analysis
The physical properties of indolizines and related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. While specific data on our compound is scarce, the physical properties of similar molecules suggest a solid foundation for further exploration in materials science and engineering (Bian et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential for tailoring the compound for specific scientific applications. Studies on related molecules highlight the compound's potential for forming stable, functional derivatives with desirable chemical properties for further research and development (Amer et al., 1990).
科学的研究の応用
Pharmacological Potential and Drug Development
Compounds like (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine, with complex heterocyclic structures, often serve as key scaffolds in drug discovery. Their diverse biological activities can be attributed to the variability in their molecular frameworks, which can interact with biological targets in unique ways. For instance, triazole derivatives have been explored for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties (Ferreira et al., 2013). This highlights the potential of complex heterocycles in contributing to the development of new therapeutic agents.
Chemical Synthesis and Green Chemistry
The synthesis of complex molecules like (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine presents challenges that drive innovation in synthetic methodologies. Efforts to develop more efficient, eco-friendly synthesis routes for triazine derivatives, for example, reflect the broader goal of enhancing the sustainability of chemical synthesis (Rani & Kumari, 2020). This area of research not only focuses on creating new compounds but also on refining the processes by which they are produced, emphasizing energy conservation and minimal environmental impact.
Optoelectronic Applications
The structural complexity and electronic properties of certain heterocyclic compounds open avenues for their application in optoelectronics. Functionalized quinazolines and pyrimidines, for example, have been identified as valuable for creating novel optoelectronic materials (Lipunova et al., 2018). These materials are integral to developing devices for photoelectric conversion, luminescence, and image sensing. The study of such compounds may provide insights into the design of new materials with enhanced electronic and photophysical properties.
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources3. As with any chemical compound, appropriate safety measures should be taken when handling it.
将来の方向性
The future directions for the use of this compound are not specified in the available resources. Given that it’s used for proteomics research1, it’s likely that future research could involve further exploration of its properties and potential applications in this field.
Please note that this analysis is based on the limited information available from the resources I have access to. For a more comprehensive analysis, especially regarding synthesis, chemical reactions, mechanism of action, and safety and hazards, consulting scientific literature or experts in the field may be necessary.
特性
IUPAC Name |
[(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXMIOMJNNRVNX-HBJVGIJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CN2[C@@H]([C@@H]1OC(=O)C)[C@@H](C=CC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

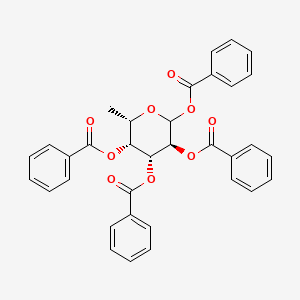
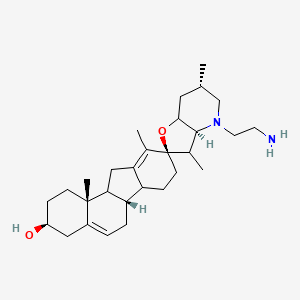
![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)
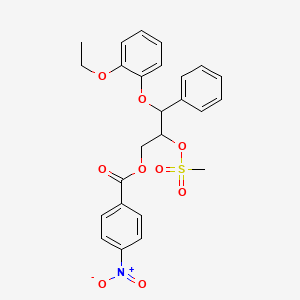
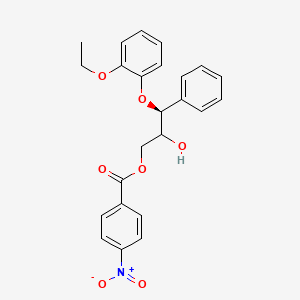
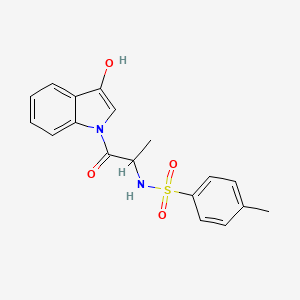
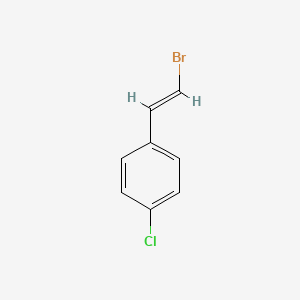
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)

